molecular formula C12H21NO2 B2966324 N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine CAS No. 1825456-96-9

N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine

Cat. No.: B2966324
CAS No.: 1825456-96-9
M. Wt: 211.305
InChI Key: QTOAZMOAQFKGIR-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine is a novel synthetic amine supplied for advanced in vitro and in vivo research applications. This compound is of significant interest in neuroscience and pharmacology for investigating the mechanisms of novel psychoactive substances (NPS), a class of drugs designed to mimic the effects of controlled substances . The chemical structure, featuring a cyclopentanamine core and specific side chains, is engineered to interact with central nervous system receptors. Researchers utilize this compound to study receptor binding affinity, functional activity, and selectivity at neurotransmitter systems, which is critical for understanding the structure-activity relationships (SAR) that drive the illicit drug market's evolution . The study of such compounds is essential for elucidating the complex molecular mechanisms of action of NPS, which often involve multi-receptor interactions beyond their primary targets, potentially leading to unexpected toxic reactions . Research with this chemical can provide valuable insights into neuroadaptive processes, including changes in the expression of immediate-early genes like c-fos and Arc in brain regions such as the striatum, which are linked to addiction and neuronal plasticity . It is a critical tool for toxicological profiling, helping to characterize the potential health risks and effects arising from the consumption of new psychoactive substances . All research must be conducted in compliance with applicable laws and institutional guidelines.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N-prop-2-ynylcyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-4-9-13(10-12(14-2)15-3)11-7-5-6-8-11/h1,11-12H,5-10H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOAZMOAQFKGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN(CC#C)C1CCCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine typically involves the reaction of cyclopentanamine with 2,2-dimethoxyethyl chloride and propargyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and are conducted under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, which is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include modulation of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares the target compound with analogs sharing the N-(2,2-dimethoxyethyl) group or similar amine/amide frameworks, based on data from the provided evidence.

Structural and Functional Group Analysis

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Key Functional Groups Physical Properties (Boiling Point/Density) Spectral Data (1H NMR) Applications/Notes
N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine C₁₂H₂₁NO₂ Cyclopentanamine, propargyl, dimethoxyethyl Not reported Not provided Hypothetical CNS activity; alkyne reactivity
N-(2,2-Dimethoxyethyl)-N-(trifluoroacetyl)-phenyl-alanyl-dehydrophenylalaninamide () C₂₄H₂₆N₃O₅F₃·H₂O Peptide backbone, trifluoroacetyl, dimethoxyethyl Not reported Hydrogen bonds (N11, N18, O24) Precursor to imidazopyridinones; antioxidant properties
3-(2,2-Dimethoxyethyl)-purpurinimide () Varies Chlorin macrocycle, dimethoxyethyl Not reported δ 3.46–3.47 (s, dimethoxyethyl) Photosensitizer in photodynamic therapy
N-(2,2-Dimethoxyethyl)prop-2-enamide () C₇H₁₃NO₃ Acrylamide, dimethoxyethyl Not reported Not provided Industrial production; GMP-compliant synthesis
Ethanamine,N-(2,2-dimethoxyethyl)-2,2-dimethoxy- () C₈H₁₉NO₄ Two dimethoxy groups, ethylamine BP: 212.2°C; Density: 0.987 g/cm³ Not provided Enhanced H-bonding due to dual methoxy groups

Key Observations

Functional Group Impact on Physical Properties :

  • The compound in , with two dimethoxy groups , exhibits a higher boiling point (212.2°C) compared to analogs with a single dimethoxyethyl group, likely due to increased hydrogen bonding capacity . This suggests that additional methoxy substituents could enhance solubility or thermal stability in related compounds.
  • The propargyl group in the target compound introduces alkyne reactivity, distinguishing it from acrylamide () or peptide-based derivatives ().

Spectroscopic Signatures :

  • In purpurinimide derivatives (), the dimethoxyethyl group produces a distinct singlet at δ 3.46–3.47 in ¹H NMR, a characteristic marker for this moiety . Similar signals would be expected in the target compound, aiding structural confirmation.

Biological and Synthetic Implications :

  • The peptide derivative in demonstrates antioxidant activity, attributed to intramolecular hydrogen bonding and stable crystal packing . While the target compound lacks a peptide backbone, its cyclopentane ring and propargyl group may confer unique bioactivity.
  • The industrial-scale production of N-(2,2-Dimethoxyethyl)prop-2-enamide () highlights the versatility of dimethoxyethyl-containing compounds in pharmaceutical manufacturing .

Structural Diversity and Applications :

  • Purpurinimides () leverage the dimethoxyethyl group for photodynamic therapy, whereas trifluoroacetyl-peptide derivatives () serve as synthetic precursors. The target compound’s compact cyclopentane structure may favor CNS-targeted applications over macromolecular systems.

Biological Activity

N-(2,2-Dimethoxyethyl)-N-prop-2-ynylcyclopentanamine is a chemical compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.

Chemical Structure and Synthesis

The compound features a cyclopentane ring, a prop-2-ynyl group, and a dimethoxyethyl substituent. Its synthesis typically involves the reaction of cyclopentanamine with 2,2-dimethoxyethyl chloride and propargyl bromide, using bases like sodium hydride or potassium carbonate in anhydrous solvents such as THF or DMF under inert conditions.

Biological Mechanisms

This compound has been investigated for its potential as a biochemical probe in studying enzyme interactions. The compound may act as either an inhibitor or activator of specific enzymes, influencing various biochemical pathways. Its unique structure allows it to modulate enzyme activity and alter signal transduction pathways, which can be crucial for therapeutic applications.

Therapeutic Potential

Research has indicated that this compound may exhibit anti-inflammatory and anticancer properties. These activities are primarily attributed to its ability to interact with molecular targets involved in inflammatory responses and cancer cell proliferation.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(2,2-Dimethoxyethyl)-N-methylcyclopentanamineMethyl group instead of prop-2-ynylModerate anti-inflammatory effects
N-(2,2-Dimethoxyethyl)-N-ethylcyclopentanamineEthyl group instead of prop-2-ynylPotential anticancer properties
N-(2,2-Dimethoxyethyl)-N-propylcyclopentanaminePropyl group instead of prop-2-ynylSimilar enzyme modulation

This table highlights the differences in structural features and their implications for biological activity. The presence of the prop-2-ynyl group in this compound may enhance its reactivity and interaction with biological targets compared to its analogs.

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